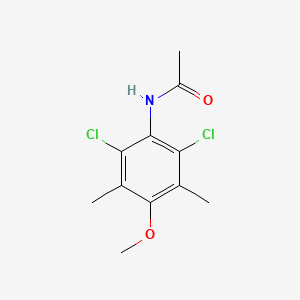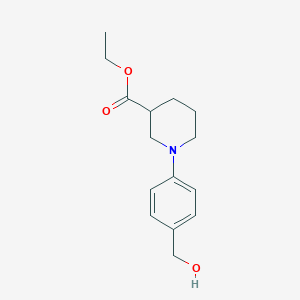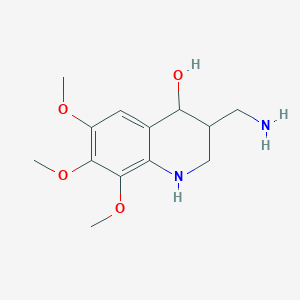![molecular formula C15H12N2OS B15065338 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-66-7](/img/structure/B15065338.png)
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one typically involves the reaction of 2-aminobenzoic acid derivatives with appropriate thiol compounds. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolinones, and various substituted quinazolinone derivatives .
Applications De Recherche Scientifique
Chemistry: It serves as an intermediate in the synthesis of more complex quinazolinone derivatives.
Medicine: Its potential as an anti-inflammatory and analgesic agent has been explored.
Mécanisme D'action
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and various kinases. The compound’s ability to modulate these pathways contributes to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylquinazolin-4(1H)-one
- 2-Methylquinazolin-4(1H)-one
- 2-Methylthioquinazolin-4(1H)-one
- 2,3-Disubstituted quinazolinones
Uniqueness
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one is unique due to the presence of the 3-methylphenylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent by improving its pharmacokinetic and pharmacodynamic profiles .
Propriétés
Numéro CAS |
6956-66-7 |
|---|---|
Formule moléculaire |
C15H12N2OS |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18) |
Clé InChI |
YLUJFBDGTOHPQH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)




![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)







